Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate
Description
Properties
CAS No. |
823219-86-9 |
|---|---|
Molecular Formula |
C13H12ClNO3S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
ethyl 5-[(3-chlorophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-17-13(16)12-7-10(18-15-12)8-19-11-5-3-4-9(14)6-11/h3-7H,2,8H2,1H3 |
InChI Key |
IGQXGLVGXSNWEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate Intermediate
A key intermediate, ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate, is prepared by cyclization of ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate with hydroxylamine:
-
- Dissolve ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate in ethanol.
- Add hydroxylamine (50% aqueous solution) slowly at 60 °C over 1 hour.
- Stir for 15 minutes to complete conversion to the oxime intermediate.
- Add hydrochloric acid (5 M in propanol) to induce ring closure forming the isoxazole ring.
- Cool and add water to crystallize the product.
- Isolate by filtration, wash with ethanol/water and water, then dry under reduced pressure.
Yield: 79% isolated yield with 98.6% assay purity.
- Physical Data: Light yellow solid, melting point ~122–125 °C.
This method is robust and scalable, providing a high-purity intermediate for further functionalization.
Introduction of the (3-chlorophenyl)sulfanyl Methyl Group
The sulfanyl methyl substituent is introduced via nucleophilic substitution involving a 3-chlorophenyl thiol or sulfanyl derivative reacting with a suitable electrophilic precursor on the isoxazole ring:
-
- The ethyl 5-(halomethyl)-1,2-oxazole-3-carboxylate (halomethyl = bromomethyl or chloromethyl) is reacted with 3-chlorophenyl thiol under basic conditions.
- Solvents such as tetrahydrofuran (THF), 2-methyl tetrahydrofuran, or toluene are used.
- Bases like sodium hydroxide or potassium carbonate facilitate the substitution.
- Reaction temperature ranges from room temperature to reflux depending on reactivity.
-
- Direct coupling of 3-chlorophenyl thiol with a methylated isoxazole intermediate using transition metal catalysis (e.g., copper-catalyzed thiolation) can be employed for better selectivity and yield.
-
- The sulfanyl methyl group is sensitive to oxidation; inert atmosphere (nitrogen or argon) is recommended.
- Purification is typically done by crystallization or column chromatography.
Final Purification and Characterization
- The final compound is isolated by crystallization or chromatographic methods.
- Characterization includes melting point determination, IR spectroscopy (noting characteristic ester and isoxazole absorptions), NMR (1H and 13C), and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structure.
Reaction Conditions and Optimization Data
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to isoxazole | Ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate + NH2OH | Ethanol | 60 °C, then acid addition | 79 | Acid (HCl) addition critical for ring closure; water added for crystallization |
| Sulfanyl methyl substitution | 3-chlorophenyl thiol + halomethyl isoxazole ester | THF, 2-MeTHF, or toluene | RT to reflux | 60-85* | Base-mediated nucleophilic substitution; inert atmosphere recommended |
| Purification | Crystallization or silica gel chromatography | Ethanol/water or EtOAc/petroleum ether | Ambient | - | Purity >98% achievable; drying under reduced pressure |
*Yield depends on reaction scale and conditions; optimization may improve outcomes.
Chemical Reactions Analysis
Ethyl 5-(((3-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate against various bacterial strains and fungi.
- Bacterial Activity : The compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, it produced significant growth inhibition zones of 9 mm and 8 mm, respectively, indicating its potential as an antibacterial agent .
- Fungal Activity : In addition to bacterial activity, this compound has shown antifungal properties against Candida albicans, with a growth inhibition zone of 8 mm . Such findings suggest that it could be developed into a therapeutic agent for treating infections caused by resistant strains.
Drug Development Potential
The structural characteristics of this compound make it a promising candidate for further pharmaceutical development:
- Mechanism of Action : The presence of the oxazole ring is known to enhance biological activity due to its ability to interact with biological targets. This compound's unique structure allows it to potentially inhibit key enzymes or disrupt cellular processes in pathogens .
- Toxicity Profile : Comparative studies indicate that while some derivatives exhibit moderate toxicity, this compound has shown significantly lower toxicity than many other compounds in its class. This characteristic is crucial for drug development, as lower toxicity enhances safety profiles in clinical applications .
Material Science Applications
Beyond its biological applications, this compound may also find utility in material science:
- Polymer Chemistry : Compounds containing oxazole rings are often used as building blocks in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of Ethyl 5-(((3-chlorophenyl)thio)methyl)isoxazole-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorophenylthio group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Functional Group Variations
The compound is compared to analogs with similar sulfur-containing substituents or heterocyclic cores:
Table 1: Structural and Physicochemical Comparison
Key Findings
Heterocyclic Core Influence :
- The 1,2-oxazole core in the target compound offers higher aromaticity compared to 4,5-dihydro-1,2-oxazole (), which may reduce reactivity but enhance thermal stability .
- 1,3,4-Oxadiazole derivatives () exhibit lower melting points (134–178°C) due to reduced symmetry and weaker intermolecular forces compared to fully aromatic systems .
Sulfonamido groups () increase polarity and hydrogen-bonding capacity relative to sulfanyl linkages, affecting solubility .
Spectral Data :
- IR Spectroscopy : Sulfanyl (–S–) and ester (C=O) stretches in the target compound (~2550 cm⁻¹ for S–H and ~1720 cm⁻¹ for C=O) align with analogs but differ from sulfonamido () and trifluoromethyl () derivatives .
- NMR : The ethyl ester in the target compound shows characteristic triplet (δ 1.3 ppm) and quartet (δ 4.3 ppm), similar to other ethyl carboxylates () .
Research Implications
- Material Science: Aromatic heterocycles like 1,2-oxazole may enhance thermal stability in polymer matrices compared to non-aromatic analogs (e.g., dihydrooxazole in ) .
Biological Activity
Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 273.75 g/mol
- CAS Number : 71419295
- Structure : The compound features an oxazole ring, which is known for its diverse biological activity.
Research indicates that compounds containing the oxazole moiety exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 3-chlorophenyl sulfanyl group is believed to enhance these effects by modulating enzyme activity and influencing cellular pathways.
Inhibition of Heat Shock Proteins
A study highlighted that isoxazole derivatives can act as inhibitors of heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation. Specifically, compounds similar to this compound have shown promise in inhibiting HSP90 activity, suggesting potential applications in cancer therapy .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's effectiveness was comparable to established chemotherapeutic agents.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. In particular, a recent study reported that derivatives similar to this compound achieved over 80% inhibition of inflammation at specific concentrations .
Antimicrobial Activity
Preliminary assessments indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., breast and colon cancer), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 12 |
| A549 (Lung) | 18 |
Case Study 2: Anti-inflammatory Activity
In an animal model for inflammation induced by carrageenan, administration of the compound significantly reduced paw swelling compared to control groups. The study noted a reduction in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | Paw Swelling (mm) | % Reduction |
|---|---|---|
| Control | 8.5 | - |
| Low Dose (10 mg/kg) | 5.0 | 41% |
| High Dose (50 mg/kg) | 3.0 | 65% |
Q & A
Q. Q1: What are the common synthetic routes for preparing Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where the sulfanyl group replaces a leaving group (e.g., bromide) on the oxazole ring. Evidence from analogous structures (e.g., ethyl 2-benzylsulfanyl derivatives) suggests optimized conditions involve using polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to deprotonate the thiol group of 3-chlorobenzenethiol, facilitating nucleophilic attack on the oxazole precursor . Yield improvements (>70%) are achieved under inert atmospheres (N₂/Ar) at 60–80°C for 12–24 hours. Monitoring via TLC or HPLC is critical to avoid over-alkylation.
Q. Q2: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The 3-chlorophenyl group shows characteristic aromatic splitting (doublets at δ 7.2–7.5 ppm), while the oxazole ring’s methylene (CH₂S) appears as a singlet near δ 4.1 ppm .
- IR Spectroscopy : Confirm the ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-S bond absorption near 650 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 312.02 for C₁₃H₁₂ClNO₃S) with isotopic patterns matching chlorine’s natural abundance .
Advanced Research Questions
Q. Q3: How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018 refines bond lengths, angles, and torsional parameters. For example, the dihedral angle between the oxazole and 3-chlorophenyl rings (typically 45–60°) affects conjugation and reactivity . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use Olex2 or Mercury for visualization, and validate with R-factor convergence (<0.05). Contradictions in bond lengths (e.g., C-S vs. C-O) may arise from twinning; apply TWINABS for corrections .
Q. Q4: How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO (-6.2 eV) localizes on the sulfur atom and oxazole ring, indicating nucleophilic attack susceptibility. LUMO (-1.8 eV) near the ester carbonyl suggests electrophilic reactivity . Solvent effects (e.g., PCM model for DMSO) adjust activation energies. Compare with experimental kinetic data (e.g., hydrolysis rates) to validate computational models.
Q. Q5: What strategies mitigate conflicting data in solubility studies for biological assays?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from aggregation or protonation states. Use dynamic light scattering (DLS) to detect nanoparticles in suspension. Adjust pH (5.0–7.4) to stabilize the carboxylate form, enhancing aqueous solubility. Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve bioavailability . Validate with UV-Vis spectroscopy (λ_max ~260 nm) and HPLC retention times.
Q. Q6: How can reaction conditions be optimized to avoid byproducts like disulfide formation during synthesis?
Methodological Answer: Disulfide byproducts form via thiol oxidation. Strategies include:
- Inert Atmosphere : Rigorous N₂ purging reduces O₂-mediated oxidation.
- Catalytic Additives : Add 1–2 mol% TEMPO to quench thiyl radicals.
- Stepwise Addition : Introduce the thiol slowly (<0.5 mL/min) to the oxazole precursor to limit excess thiol in solution .
Monitor via LC-MS (negative ion mode for disulfides) and isolate via column chromatography (hexane:ethyl acetate, 4:1).
Data Contradiction Analysis
Q. Q7: How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the oxazole ring?
Methodological Answer: DFT often underestimates bond lengths due to gas-phase approximations. For the oxazole C-O bond, XRD data (1.36 Å) may differ from DFT (1.32 Å). Apply corrections by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
